2-Bromo-5-formylbenzoic acid (CAS 1289007-84-6) is a tri-functionalized aromatic building block featuring orthogonal reactive sites: a carboxylic acid, an ortho-bromine atom, and a meta-formyl group. This specific regiochemistry is utilized in medicinal chemistry and materials science for the construction of complex fused heterocycles, such as functionalized phthalides, isoindolinones, and quinazolines. By offering a pre-installed aldehyde and halogen handle, this compound eliminates the need for low-yielding oxidation or unselective halogenation steps, making it a practical starting material for discovery workflows and scalable active pharmaceutical ingredient (API) synthesis [1].
Attempting to substitute 2-Bromo-5-formylbenzoic acid with simpler precursors, such as 5-formylbenzoic acid or 2-bromo-5-methylbenzoic acid, introduces severe process inefficiencies. Direct electrophilic bromination of 5-formylbenzoic acid suffers from poor regiocontrol due to the meta-directing nature of both existing substituents, leading to difficult-to-separate isomeric mixtures and significant yield loss. Similarly, starting from 2-bromo-5-methylbenzoic acid requires benzylic oxidation to form the aldehyde, a process notoriously prone to over-oxidation to the dicarboxylic acid (2-bromoterephthalic acid). Procuring the exact 2-bromo-5-formyl architecture bypasses these bottleneck reactions, providing high-fidelity material for immediate downstream coupling[1].
Procuring pre-functionalized 2-bromo-5-formylbenzoic acid provides absolute regiochemical certainty, which is highly relevant for scale-up. Direct bromination of 5-formylbenzoic acid typically yields a complex mixture of isomers due to competing directing effects, often resulting in less than 40% isolated yield of the desired 2-bromo product. By utilizing the pre-synthesized compound, chemists avoid the >60% material loss and extensive chromatographic purification required to isolate the correct isomer [1].
| Evidence Dimension | Yield of pure 2-bromo-5-formyl target |
| Target Compound Data | 100% pure regioisomer upon procurement |
| Comparator Or Baseline | Direct bromination of 5-formylbenzoic acid (<40% isolated yield) |
| Quantified Difference | >60% improvement in effective yield by avoiding isomeric mixtures |
| Conditions | Standard laboratory electrophilic bromination (Br2, Lewis acid catalyst) |
Bypassing the bromination step prevents the need for costly and time-consuming chromatographic separation of closely related isomers.
The synthesis of formyl-substituted aromatics from methyl precursors is often plagued by poor chemoselectivity. Attempting to oxidize 2-bromo-5-methylbenzoic acid to the corresponding aldehyde frequently leads to over-oxidation, generating 30-50% of the unreactive 2-bromoterephthalic acid byproduct. Procuring 2-bromo-5-formylbenzoic acid guarantees an intact, reactive aldehyde handle, eliminating up to 50% material waste and the need for harsh oxidants in the primary workflow [1].
| Evidence Dimension | Chemoselective availability of the aldehyde group |
| Target Compound Data | Intact, reactive formyl group ready for condensation |
| Comparator Or Baseline | Oxidation of 2-bromo-5-methylbenzoic acid (30-50% over-oxidation) |
| Quantified Difference | Eliminates up to 50% material loss associated with over-oxidation to the dicarboxylic acid |
| Conditions | Benzylic oxidation conditions (e.g., KMnO4 or radical bromination/hydrolysis) |
Procuring the pre-oxidized formyl compound ensures immediate readiness for reductive amination or Wittig reactions without handling harsh oxidants.
The specific 1,2-relationship between the carboxylic acid and the bromine atom is non-negotiable for synthesizing ortho-fused heterocycles. While the 3-bromo-5-formylbenzoic acid regioisomer might appear chemically similar, it yields 0% of the desired isoindolinone or phthalide cores during cascade cyclization due to incorrect spatial geometry. 2-Bromo-5-formylbenzoic acid provides the exact structural requirements for these transition-metal catalyzed cyclizations [1].
| Evidence Dimension | Yield of ortho-fused heterocycles (e.g., substituted isoindolinones) |
| Target Compound Data | Enables direct cyclization via the 1,2-positions |
| Comparator Or Baseline | 3-Bromo-5-formylbenzoic acid (regioisomer) |
| Quantified Difference | 100% structural requirement; the 3-bromo isomer yields 0% of the desired 1,2-fused core |
| Conditions | Transition-metal catalyzed cascade cyclization |
The strict ortho-relationship between the carboxylic acid and the bromine atom is a strict requirement for synthesizing specific API scaffolds, making regioisomeric substitutes completely unviable.
The strict ortho-relationship between the carboxylic acid and the bromine atom makes this compound a structurally required starting material for transition-metal catalyzed cyclizations, yielding phthalide or isoindolinone cores while leaving the 5-formyl group available for further derivatization[1].
The pre-installed formyl group allows for rapid library generation via reductive amination with various primary and secondary amines, which is critical for exploring structure-activity relationships (SAR) in drug discovery workflows [1].
As a tri-functional building block, the compound can be utilized in materials science to construct rigid, functionalized monomers where the aldehyde participates in imine-linked COF formation, and the bromo group serves as a handle for post-synthetic modification [1].